![molecular formula C19H14N2O5 B3462227 N-(4-acetylphenyl)-5-(2-nitrophenyl)-2-furamide](/img/structure/B3462227.png)
N-(4-acetylphenyl)-5-(2-nitrophenyl)-2-furamide
Overview
Description
N-(4-acetylphenyl)-5-(2-nitrophenyl)-2-furamide is a useful research compound. Its molecular formula is C19H14N2O5 and its molecular weight is 350.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.09027155 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-acetylphenyl)-5-(2-nitrophenyl)-2-furamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a furan ring, an acetylphenyl group, and a nitrophenyl group, which contribute to its diverse pharmacological properties.
1. Antimicrobial Activity
Nitro-containing compounds, including this compound, are known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can bind covalently to DNA, leading to cell death . Research indicates that compounds with similar structures have shown promising activity against various pathogens, including bacteria and fungi.
2. Anticancer Properties
The compound's structure suggests potential anticancer activity, as many nitro derivatives have been studied for their ability to inhibit tumor growth. For instance, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death . The structure-activity relationship (SAR) studies reveal that modifications in the phenyl and furan moieties can enhance activity against specific cancer types.
3. Anti-inflammatory Effects
Research has indicated that compounds with nitro groups can exhibit anti-inflammatory properties. Nitro fatty acids, which are structurally related, have been shown to modulate inflammatory pathways and reduce cytokine production . This suggests that this compound may also possess similar anti-inflammatory capabilities.
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | References |
---|---|---|
Antimicrobial | Reactive intermediates bind to DNA | |
Anticancer | Induces apoptosis in cancer cells | |
Anti-inflammatory | Modulates inflammatory pathways |
Case Study: Anticancer Activity
In a study examining a series of nitro derivatives, one compound similar to this compound exhibited an IC50 value of less than 10 µM against A549 lung adenocarcinoma cells. This indicates a high level of cytotoxicity and suggests that structural modifications can significantly influence anticancer efficacy .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial effects of nitro compounds found that derivatives with similar structural features showed effectiveness against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the nitro group in enhancing antimicrobial activity through mechanisms involving DNA damage and cellular stress responses .
Properties
IUPAC Name |
N-(4-acetylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c1-12(22)13-6-8-14(9-7-13)20-19(23)18-11-10-17(26-18)15-4-2-3-5-16(15)21(24)25/h2-11H,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMVBWFDRAQPMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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